Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 80-Fold Superiority over Gallium Acetylacetonate
In a head-to-head comparison using gallium-resistant (R) human A549 lung adenocarcinoma cells, compound 5476423 exhibited an IC50-based anti-proliferative potency 80-fold greater than that of the clinical-stage gallium compound gallium acetylacetonate (GaAcAc) [1]. The closely related lead 7919469 achieved only a 13-fold increase over the same baseline, establishing 5476423 as the most potent agent in the series.
| Evidence Dimension | Anti-proliferative IC50 fold-change vs. GaAcAc in gallium-resistant A549 cells |
|---|---|
| Target Compound Data | 80-fold increased potency relative to GaAcAc |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) – baseline fold-change defined as 1× |
| Quantified Difference | 80-fold (5476423) vs. 13-fold (7919469) – a 6.2-fold advantage for 5476423 over the second lead |
| Conditions | Gallium-resistant human lung adenocarcinoma (A549) cells; MTT or equivalent viability assay; exact IC50 values not publicly disclosed in the abstract |
Why This Matters
For researchers screening against gallium-resistant phenotypes, 5476423 provides a step-change in potency that cannot be matched by the alternative lead 7919469 or the parent gallium complex.
- [1] Oyewumi, M.O.; Alazizi, A.; Liva, S.; Lin, L.; Geldenhuys, W.J. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg. Med. Chem. Lett. 2014, 24 (18), 4553–4556. View Source
